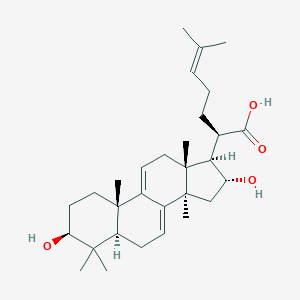

16alpha-Hydroxydehydrotrametenolic acid

Description

Contextualization within Natural Product Chemistry

Natural product chemistry delves into the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Fungi, in particular, are prolific producers of a wide array of secondary metabolites, which are not essential for their primary growth but often play roles in defense, competition, and symbiosis. These compounds, including terpenoids, alkaloids, and polyketides, have been the source of numerous pharmaceuticals. 16alpha-Hydroxydehydrotrametenolic acid is a prime example of a fungal secondary metabolite that has garnered attention for its specific chemical architecture and its presence in fungi with a long history of use in traditional medicine. frontiersin.org The investigation of such compounds contributes to the broader understanding of fungal biochemistry and provides potential leads for new therapeutic agents.

Overview of Occurrences in Fungi

This compound is primarily isolated from fungi belonging to the Polyporaceae family. The most well-documented source of this compound is Wolfiporia cocos (formerly known as Poria cocos), an edible and medicinal mushroom often referred to as "Fuling" in traditional Chinese medicine. uni.lutandfonline.com This fungus grows on the roots of pine trees and has been utilized for centuries in various health-promoting preparations. uni.lu Research has shown that the sclerotium, or the hardened mycelial mass, of W. cocos is a rich source of various triterpenoids, including this compound and its derivatives. frontiersin.orgmdpi.comwikipedia.org The presence of this compound in such a historically significant fungus underscores the importance of ethnobotanical knowledge in guiding modern scientific inquiry.

Classification as a Lanostane (B1242432) Triterpenoid (B12794562)

Triterpenoids are a large and diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). This compound belongs to a specific subgroup of triterpenoids known as lanostane triterpenoids. The defining feature of this group is the lanostane skeleton, a tetracyclic structure that serves as the biosynthetic precursor to steroids in animals and fungi. researchgate.net The core structure of lanostane consists of a cyclopenta[a]phenanthrene ring system with specific stereochemistry. researchgate.netresearchgate.netnih.gov Modifications to this basic skeleton, such as the introduction of hydroxyl groups, carboxylic acids, and variations in side chains, give rise to the vast array of lanostane triterpenoids found in nature, each with potentially unique properties. This compound is characterized by hydroxylations at the C-3 and C-16 positions and a carboxylic acid group in the side chain, which are key features defining its chemical identity within the lanostane family.

Detailed Research Findings

Recent scientific investigations have begun to shed light on the specific biological interactions of this compound. One notable study focused on its effects on intestinal barrier function, revealing a potential mechanism of action at the molecular level. The research identified 16alpha-hydroxytrametenolic acid (HTA) as an agonist of the glucocorticoid receptor (GR). By activating this receptor, HTA was shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa-B (NF-κB) signaling pathway. This pathway is a key regulator of inflammation, and its inhibition by HTA suggests a potential role for the compound in modulating inflammatory responses within the gut.

| Property | Finding | Source |

| Molecular Target | Glucocorticoid Receptor (GR) | frontiersin.org |

| Mechanism of Action | Agonist of the Glucocorticoid Receptor | frontiersin.org |

| Signaling Pathway | Suppresses the PI3K/Akt/NF-κB pathway | frontiersin.org |

Properties

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLKAKROJKMHIT-WIUKAADNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Isolation and Purification

Extraction Techniques

The initial step in isolating 16alpha-Hydroxydehydrotrametenolic acid involves its removal from the raw biomass. The choice of extraction method is critical for maximizing yield and purity.

Conventional solvent-based extraction remains a fundamental method for obtaining crude extracts containing triterpenoids. The selection of solvents is based on the polarity of the target compound. For this compound, a range of organic solvents can be employed. Typically, the process begins with a less polar solvent to remove lipids and progresses to more polar solvents like ethanol (B145695) or methanol (B129727) to extract the triterpenoid (B12794562) acids.

Further partitioning of the crude extract using immiscible solvents such as ethyl acetate (B1210297) and water allows for the preliminary separation of compounds based on their differential solubility, concentrating the desired triterpenoids in the ethyl acetate fraction. The pure compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which informs the selection for later purification stages. chemfaces.com

Table 1: Solvents Used in Extraction and Purification

| Solvent | Role in Process | Polarity |

| Hexane | Defatting of raw material | Non-polar |

| Methanol/Ethanol | Primary extraction of triterpenoids | Polar |

| Ethyl Acetate | Liquid-liquid partitioning | Intermediate |

| Chloroform | Solubilization for chromatography | Non-polar |

| Dichloromethane | Solubilization for chromatography | Non-polar |

| Acetone | Solubilization and washing | Polar aprotic |

In recent years, there has been a shift towards more environmentally friendly "green" extraction techniques that reduce solvent consumption and energy usage. globalresearchonline.net These methods, while not yet specifically documented in literature for this compound, are widely applied to phytochemicals of similar classes. nih.govmdpi.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the source material disrupts them, enhancing solvent penetration and accelerating the extraction process. nih.gov Using green solvents like ethanol-water mixtures in UAE can significantly improve extraction efficiency for polar and semi-polar compounds.

Enzyme-Assisted Extraction (EAE): This method employs specific enzymes, such as cellulases or pectinases, to break down the plant or fungal cell wall matrix. nih.gov This targeted degradation releases the intracellular contents, including triterpenoids, into the solvent, often under milder temperature and pressure conditions than traditional methods.

Chromatographic Separation Techniques

Following extraction, the crude mixture undergoes several stages of chromatographic separation to isolate this compound to a high degree of purity. phytopurify.com

HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption of the analyte. wikipedia.org This technique is particularly advantageous for the purification of natural products. globalresearchonline.net The separation is achieved by partitioning solutes between two immiscible liquid phases within a coil that is subjected to a strong centrifugal force. wikipedia.org

The selection of a suitable two-phase solvent system is paramount for a successful separation. For triterpenoids, systems composed of hexane, ethyl acetate, methanol, and water in various ratios are commonly employed. mdpi.com An optimized solvent system provides an ideal partition coefficient (K) for the target compound, allowing it to be effectively resolved from impurities. HSCCC has proven effective for separating compounds with similar structures, such as various fatty acids and flavonoids, on a preparative scale. nih.govnih.gov

HPLC is an indispensable tool for the final purification and analysis of this compound. phytopurify.comachemtek.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. scienggj.org The separation of triterpenoids is achieved by a gradient elution, where the composition of the mobile phase is gradually changed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like trifluoroacetic acid) to improve peak shape. scienggj.org The purity of the isolated compound is typically confirmed using HPLC with detectors such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). phytopurify.com

Table 2: Typical RP-HPLC Parameters for Triterpenoid Analysis

| Parameter | Specification | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Non-polar stationary phase for separation. scienggj.org |

| Mobile Phase | Acetonitrile / Water (Gradient Elution) | Polar mobile phase; gradient allows for separation of compounds with varying polarities. scienggj.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. scienggj.org |

| Detector | DAD or ELSD | DAD provides UV-Vis spectra; ELSD is a universal detector for non-volatile compounds. phytopurify.com |

| Injection Volume | 10-20 µL | Volume of the sample introduced into the system. scienggj.org |

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a systematic approach used to identify and isolate biologically active compounds from complex mixtures. mdpi.com This strategy links chemical separation with pharmacological testing at every step of the process. nih.gov It is particularly useful when searching for novel therapeutic agents from natural sources. researchgate.net

The process begins with a crude extract from a source like Poria cocos, which is known to contain compounds with potential diuretic or anticancer activities. bioscience.co.uk The extract is separated into primary fractions, often by solvent partitioning. Each fraction is then screened in a relevant biological assay (e.g., a cell viability assay for anticancer activity). The fraction demonstrating the highest activity is selected for further chromatographic separation (e.g., using flash chromatography followed by preparative HPLC). The resulting sub-fractions are again tested, and this iterative process of separation and bio-assay continues until a pure, active compound—in this case, this compound—is isolated. mdpi.com

Table 3: Workflow for Bioactivity-Guided Fractionation

| Step | Action | Rationale |

| 1. Crude Extraction | Extract Poria cocos with methanol. | Obtain a broad spectrum of secondary metabolites. |

| 2. Primary Fractionation | Partition the extract between ethyl acetate and water. | Separate compounds based on polarity. mdpi.com |

| 3. Bio-Assay | Test both fractions for a specific biological activity (e.g., cytotoxicity against a cancer cell line). | Identify the most potent fraction. nih.gov |

| 4. Secondary Separation | Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography (e.g., Silica Gel or HSCCC). | Further separate the components of the active mixture. researchgate.net |

| 5. Iterative Testing | Test all new sub-fractions in the bio-assay. | Pinpoint the sub-fraction with the highest activity. |

| 6. Final Purification | Purify the most active sub-fraction using preparative HPLC. | Isolate the single compound responsible for the activity. |

| 7. Structure Elucidation | Characterize the pure compound using NMR and Mass Spectrometry. | Confirm the identity as this compound. phytopurify.com |

Sophisticated Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Hypothetical ¹H NMR Data for 16alpha-Hydroxydehydrotrametenolic acid (based on known triterpenoid (B12794562) structures): This table is a representation of expected signals and is not based on reported experimental data.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Olefinic Protons | 5.0 - 6.0 | m |

| H-3 | ~3.2 | m |

| H-16 | ~4.5 | m |

Hypothetical ¹³C NMR Data for this compound (based on known triterpenoid structures): This table is a representation of expected signals and is not based on reported experimental data.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-3 | ~79.0 |

| C-16 | ~75.0 |

| C-7 | ~120.0 |

| C-8 | ~145.0 |

| C-9 | ~150.0 |

| C-11 | ~116.0 |

| C-21 (Carboxyl) | ~180.0 |

| C-24 | ~125.0 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC/MS) is a key technique for the analysis of complex mixtures and the confirmation of molecular weights of individual components. In studies of extracts from Wolfiporia cocos, where this compound is found, LC/MS is used to identify the compound by its characteristic retention time and its protonated or deprotonated molecular ion peak. biocrick.com For this compound (C₃₀H₄₆O₄), the expected [M+H]⁺ ion would be observed at an m/z of approximately 471.34, and the [M-H]⁻ ion at approximately 469.33.

For more detailed structural information, Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is employed. This technique combines the high-resolution separation of UHPLC with the high mass accuracy and fragmentation capabilities of a QTOF mass spectrometer. nih.gov By inducing fragmentation of the parent ion (MS/MS), a characteristic fragmentation pattern is generated, which acts as a "fingerprint" for the molecule. Analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule. For instance, the fragmentation of the acetylated derivative of this compound has been studied, showing a precursor ion [M+H]⁺ at m/z 513.35745. nih.gov

Expected MS/MS Fragmentation Data for this compound: This table is a representation of expected fragmentation and is not based on reported experimental data.

| Precursor Ion (m/z) | Fragmentation Type | Fragment Ion (m/z) |

|---|---|---|

| 471.34 ([M+H]⁺) | Loss of H₂O | 453.33 |

| 471.34 ([M+H]⁺) | Loss of COOH | 425.35 |

Ancillary Spectroscopic Methods for Structural Confirmation

While NMR and MS are the primary tools for structural elucidation, other spectroscopic methods can provide complementary information. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, by identifying their characteristic vibrational frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of conjugated systems within the molecule, such as the diene system present in the lanostane (B1242432) skeleton of this compound.

Biosynthetic Pathways and Metabolic Transformations

Elucidation of Biosynthetic Precursors

The biosynthesis of all triterpenoids, including the lanostane-type skeleton of 16α-hydroxydehydrotrametenolic acid, begins with simple carbon precursors that are assembled into the 30-carbon molecule, squalene (B77637). In fungi, the primary route for synthesizing the essential five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), is the mevalonate (B85504) (MVA) pathway. medchemexpress.com

The key steps of the MVA pathway are as follows:

Formation of HMG-CoA: The pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov

Conversion to Mevalonate: HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a critical rate-limiting step in the pathway. nih.gov

Synthesis of IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP. nih.gov An isomerase then converts a portion of the IPP into DMAPP. nih.gov

Assembly of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). medchemexpress.com

Squalene Synthesis: Finally, two molecules of FPP are joined tail-to-tail by the enzyme squalene synthase (SQS) to produce the linear 30-carbon hydrocarbon, squalene. medchemexpress.comfrontiersin.org This molecule is the direct universal precursor for the cyclization reactions that generate the diverse skeletons of triterpenoids. frontiersin.org

Enzymatic Steps in Triterpenoid (B12794562) Biosynthesis

The transformation of the linear squalene molecule into the complex, multi-ring structure of 16α-hydroxydehydrotrametenolic acid involves a series of precise enzymatic reactions. These steps include cyclization and subsequent oxidative modifications.

Epoxidation and Cyclization: The biosynthesis of lanostane-type triterpenoids is initiated by two crucial enzymatic steps. First, squalene is oxidized to 2,3-oxidosqualene (B107256) by squalene monooxygenase (also known as squalene epoxidase), an enzyme often considered a rate-limiting step. medchemexpress.com Subsequently, the enzyme 2,3-oxidosqualene-lanosterol cyclase catalyzes a highly complex cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid scaffold, lanosterol. medchemexpress.comnih.gov This cyclization is a pivotal branching point, directing the precursor away from the biosynthesis of other sterols. medchemexpress.com

Scaffold Modification: Following the formation of the initial lanostane (B1242432) skeleton, a series of post-modification reactions occur, which are responsible for the vast structural diversity of triterpenoids. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes that introduce functional groups like hydroxyls at specific positions on the triterpene backbone. medchemexpress.commdpi.comnih.gov The formation of dehydrotrametenolic acid, the direct precursor to the title compound, involves such modifications.

16α-Hydroxylation: The final and defining step in the biosynthesis of 16α-hydroxydehydrotrametenolic acid is the regio- and stereospecific hydroxylation at the C-16α position of dehydrotrametenolic acid. This reaction is catalyzed by a specific cytochrome P450 enzyme, a type of steroid 16-alpha-hydroxylase. nih.gov These enzymes are known to catalyze the 16-alpha-hydroxylation of a wide range of steroids and xenobiotics. nih.gov While the exact P450 enzyme responsible in Poria cocos has not been definitively identified, functional studies in other organisms have identified CYPs, such as those from the CYP716Y1 family, that perform C-16α hydroxylation on triterpenoid scaffolds. medchemexpress.commdpi.commdpi.com

The table below summarizes the key enzymes involved in the biosynthetic pathway leading from squalene to 16α-hydroxydehydrotrametenolic acid.

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Precursor | Product |

| Monooxygenase | Squalene Monooxygenase (SE) | Epoxidation | Squalene | 2,3-Oxidosqualene |

| Cyclase | 2,3-Oxidosqualene-Lanosterol Cyclase (OSC) | Cyclization | 2,3-Oxidosqualene | Lanosterol |

| Monooxygenase | Cytochrome P450 (CYP) | Various Oxidations | Lanosterol | Dehydrotrametenolic acid |

| Monooxygenase | Steroid 16α-Hydroxylase (CYP) | Hydroxylation | Dehydrotrametenolic acid | 16α-Hydroxydehydrotrametenolic acid |

This table is interactive. Users can sort columns to better understand the enzymatic sequence.

Accumulation Patterns in Natural Sources

16α-Hydroxydehydrotrametenolic acid is a characteristic secondary metabolite found in the medicinal fungus Poria cocos (syn. Wolfiporia cocos), where it accumulates alongside other structurally related lanostane triterpenoids. mdpi.comwikipedia.org The concentration of these compounds is not static and can vary depending on factors such as the specific part of the fungus (e.g., sclerotium or surface layer) and its developmental stage. mdpi.comcymitquimica.com

A quantitative analysis of triterpenoid acids in Poria cocos (specifically the cultivated variety known as Fushen) over several growth periods revealed distinct accumulation patterns. The content of 16α-hydroxydehydrotrametenolic acid, along with other major triterpenoids, was found to increase significantly during the later stages of growth. nih.gov

The table below presents the measured content of 16α-hydroxydehydrotrametenolic acid and its direct precursor, dehydrotrametenolic acid, during different growth periods of Poria cocos.

| Growth Period (Month) | 16α-Hydroxydehydrotrametenolic acid (mg/g) | Dehydrotrametenolic acid (mg/g) |

| June | Not Detected | Not Detected |

| August | 0.0071 | 0.0528 |

| September | 0.0051 | 0.0385 |

| December | 0.0050 | 0.0374 |

| March | 0.0210 | 0.1571 |

| April | 0.0207 | 0.1552 |

Data sourced from a 2021 study on the metabolic profiling of Poria cocos. nih.gov This interactive table allows for the comparison of accumulation levels over time.

These findings indicate that the biosynthesis and accumulation of these triterpenoids are dynamic processes, likely linked to the physiological development of the fungus. nih.gov The highest concentrations are achieved in the mature sclerotium, which is the part traditionally used in medicine. nih.gov

Molecular and Cellular Mechanisms of Action

Receptor Binding and Agonistic/Antagonistic Activities

Glucocorticoid Receptor (GR) Agonism

Recent scientific investigations have identified 16alpha-hydroxydehydrotrametenolic acid, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Poria cocos, as a novel agonist for the Glucocorticoid Receptor (GR). elsevierpure.comnih.govresearchgate.net Computational docking studies, in conjunction with transcriptional activation experiments and GR protein immunofluorescence localization assays in cellular models, have provided evidence for this interaction. elsevierpure.comnih.govresearchgate.net

The agonistic activity of this compound on the GR was confirmed through luciferase reporter assays. doi.org In these experiments, cells were transfected with a GR expression vector and a luciferase reporter plasmid containing a glucocorticoid responsive element (GRE). doi.org Treatment with this compound led to the activation of the GRE, indicating that the compound binds to and activates the GR, initiating downstream transcriptional events. doi.org The response was shown to be specific to the GR, as the effect was blocked by the GR antagonist mifepristone. doi.org

These findings establish this compound as a newly discovered GR agonist, highlighting a significant molecular mechanism through which this natural compound may exert its biological effects. elsevierpure.comnih.govresearchgate.net

Enzyme Inhibition Studies

Xanthine (B1682287) Oxidase Inhibition

Research into the enzymatic inhibitory properties of compounds from Poria species has revealed that a related derivative, 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid, functions as a mixed inhibitor of xanthine oxidase. nih.gov Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov

Enzymatic reaction kinetic analysis was employed to determine the mechanism of inhibition. nih.gov The results demonstrated that 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid does not act as a purely competitive or non-competitive inhibitor, but rather as a mixed-type inhibitor. nih.gov This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov This inhibitory action on xanthine oxidase suggests a potential role for this class of compounds in modulating uric acid levels. nih.gov

Interactive Table: Inhibition of Xanthine Oxidase by a Derivative of this compound

| Compound | Enzyme | Inhibition Type |

| 3-O-acetyl-16alpha-hydroxydehydrotrametenolic acid | Xanthine Oxidase | Mixed inhibitor |

Viral Protease Inhibition (e.g., Mpro)

In the search for antiviral agents, particularly against SARS-CoV-2, the main protease (Mpro) has been a primary target due to its essential role in viral replication. nih.gov A study investigating the active compounds of Poria cocos for their potential to inhibit the COVID-19 Mpro identified this compound as a compound with promising binding activity. nih.gov

Through virtual molecular docking, it was demonstrated that this compound, among other triterpenes from Poria cocos, could effectively bind to the active site of Mpro. nih.gov The binding energy of this interaction suggested a stable and favorable association. nih.gov Specifically, it was noted that the C16 and C30 positions of this compound could form hydrogen bonds with the protease, contributing to its potential inhibitory effect. nih.gov While the primary focus of the in-vitro validation in this particular study was on pachymic acid, the docking results strongly suggest that this compound is a viable candidate for Mpro inhibition. nih.gov

Interactive Table: Molecular Docking of Poria cocos Compounds with SARS-CoV-2 Mpro

| Compound | Target Protein | Binding Activity |

| This compound | Mpro | Good |

| Pachymic acid | Mpro | Good |

| Ergosterol peroxide | Mpro | Good |

Modulation of Intracellular Signaling Cascades

PI3K/Akt Pathway Regulation

The activation of the Glucocorticoid Receptor by this compound has been shown to directly influence the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. elsevierpure.comnih.govresearchgate.net This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and inflammation.

Studies have demonstrated that this compound suppresses the activation of both PI3K and Akt. elsevierpure.comnih.govresearchgate.net This inhibitory effect is mediated through its agonistic action on the GR. elsevierpure.comnih.govresearchgate.net By suppressing the PI3K/Akt pathway, this compound can attenuate the downstream phosphorylation of IκB and subsequently prevent the translocation of the nuclear factor kappa-B (NF-κB) into the nucleus. elsevierpure.comnih.govresearchgate.net This mechanism ultimately leads to a reduction in the expression of pro-inflammatory cytokines. elsevierpure.comnih.govresearchgate.net The regulation of the PI3K/Akt/NF-κB signaling cascade represents a key molecular mechanism underlying the observed biological activities of this compound. elsevierpure.comnih.govresearchgate.net

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a multitude of pro-inflammatory genes. Consequently, its inhibition is a key target for anti-inflammatory therapies. While direct and detailed mechanistic studies on this compound are limited, research on its acetylated form, 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, provides significant insights into its anti-inflammatory properties.

Studies have demonstrated that 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid can effectively suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells. chemicalbook.comfrontiersin.org The expression of iNOS is a well-established downstream event of NF-κB activation. Therefore, the inhibition of iNOS expression strongly suggests an upstream intervention in the NF-κB pathway.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS and other pro-inflammatory cytokines. Although direct evidence showing the effect of this compound or its acetylated derivative on the phosphorylation of IκBα or the nuclear translocation of p65 is not yet available in the reviewed literature, the consistent downstream effects point towards a modulatory role at a crucial juncture of this pathway.

Gene Expression Profiling and Transcriptional Regulation

The full spectrum of a compound's biological activity can often be understood by analyzing its impact on global gene expression. Such transcriptomic analyses can reveal novel targets and pathways affected by the compound, providing a broader understanding of its therapeutic potential and mechanism of action.

Currently, specific gene expression profiling studies focusing exclusively on this compound or its acetylated form are not extensively documented in publicly available research. However, studies on extracts from Poria cocos, rich in various triterpenoids including the compound of interest, offer a glimpse into the potential transcriptional changes it may induce.

For instance, a DNA microarray analysis of pancreatic cancer cells treated with a triterpene extract from Poria cocos demonstrated a significant downregulation in the expression of KRAS and matrix metalloproteinase-7 (MMP-7). nih.govnih.govnih.govthemushroomwhisperer.com MMP-7 is a protein involved in the degradation of the extracellular matrix, and its downregulation can impact cell invasion and metastasis. While these findings are from a mixture of triterpenes, they suggest that compounds like this compound could play a role in regulating genes involved in cancer progression.

Furthermore, transcriptomic analysis of Wolfiporia cocos strains with varying levels of triterpenoid production has identified genes related to triterpenoid synthesis pathways. nih.gov This provides foundational knowledge on the biosynthesis of these compounds but does not detail the regulatory effects of the compounds themselves on other cellular genes.

Biological Activities Investigated in Preclinical Models

Anti-inflammatory Effects

The anti-inflammatory properties of 16alpha-Hydroxydehydrotrametenolic acid and its derivatives have been a key area of investigation. These studies have primarily utilized in vitro models to elucidate the molecular mechanisms underlying its ability to mitigate inflammatory responses.

In Vitro Cellular Models (e.g., LPS-stimulated Raw264.7 cells)

Studies on the closely related compound, 3-O-acetyl-16α-hydroxydehydrotrametenolic acid, have provided significant insights into the anti-inflammatory potential of this structural class. In experiments using lipopolysaccharide (LPS)-stimulated Raw264.7 murine macrophage cells, a standard model for inflammation research, this acetylated derivative demonstrated notable inhibitory effects on the production of inflammatory mediators. medchemexpress.com Macrophages, when activated by LPS, trigger a cascade of inflammatory responses, making them an ideal system to screen for anti-inflammatory agents.

Molecular Markers (e.g., NO, PGE2, iNOS, COX-2 expression)

The anti-inflammatory activity of triterpenoids from Poria cocos, including the acetylated form of this compound, is linked to the downregulation of key inflammatory molecules. Research has shown that these compounds can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated Raw264.7 cells. medchemexpress.com This inhibition is a direct result of the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. medchemexpress.com

Table 1: Effect of a this compound Derivative on Inflammatory Markers in LPS-Stimulated Raw264.7 Cells

| Molecular Marker | Effect Observed | Reference |

| Nitric Oxide (NO) Production | Inhibition | medchemexpress.com |

| Prostaglandin E2 (PGE2) Production | Inhibition | |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Inhibition | medchemexpress.com |

| Cyclooxygenase-2 (COX-2) Expression | Inhibition |

Note: Data is based on studies of 3-O-acetyl-16α-hydroxydehydrotrametenolic acid.

Immunomodulatory Properties

The triterpenoids found in Poria cocos are recognized for their ability to modulate the immune system. nih.govresearchgate.net These compounds have been shown to influence both innate and adaptive immune responses, suggesting a broad spectrum of immunomodulatory activity. nih.gov The immunoregulatory effects of the lanostane (B1242432) triterpenoids from Poria cocos involve the enhancement of non-specific immunity by activating natural killer (NK) cells and promoting the secretion of interferon-gamma (IFN-γ), which is associated with a Th1-type immune response. nih.govresearchgate.net Concurrently, these triterpenoids can decrease the secretion of interleukins IL-4 and IL-5, which are characteristic of a Th2-type immune response often linked to allergic reactions. nih.gov This dual action suggests a balancing effect on the immune system. While direct studies on this compound are limited, its classification as a major triterpenoid (B12794562) from Poria cocos points to its likely contribution to these observed immunomodulatory effects.

Effects on Intestinal Barrier Function

A critical aspect of the biological activity of this compound is its protective effect on the intestinal barrier. A compromised intestinal barrier is implicated in the pathogenesis of various inflammatory and autoimmune diseases.

In Vitro Intestinal Epithelial Models (e.g., Caco-2 monolayers)

Research utilizing Caco-2 cell monolayers, a well-established in vitro model of the human intestinal epithelium, has demonstrated that 16alpha-Hydroxytrametenolic acid (a synonym for this compound) can ameliorate damage to the intestinal barrier induced by tumor necrosis factor-alpha (TNF-α). researchgate.net The compound was found to protect the integrity of the Caco-2 monolayer, a key indicator of a healthy intestinal barrier. researchgate.net This protective effect is mediated through the glucocorticoid receptor, leading to the suppression of the PI3K/Akt/NF-κB signaling pathway, a critical pathway in inflammatory responses. researchgate.net

In Vivo Animal Model Studies

While direct in vivo studies on isolated this compound are not yet extensively reported, research on the effects of the whole Poria cocos extract provides valuable insights. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a standard model for studying inflammatory bowel disease, oral administration of Poria cocos extract significantly mitigated the symptoms of colitis. nih.govnih.gov The extract was shown to reduce weight loss, decrease the disease activity index, and preserve colon length. nih.gov Histological analysis revealed that the extract ameliorated damage to the colon's muscular layers and crypts and reduced inflammatory cell infiltration. nih.gov Furthermore, the extract helped to restore the expression of tight junction proteins, such as ZO-1 and Claudin-1, which are crucial for maintaining the integrity of the intestinal barrier. nih.gov These findings suggest that the components of Poria cocos, including this compound, contribute to the protection of the intestinal barrier in a live organism. nih.govnih.gov

Table 2: Summary of Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Model System | Key Findings | References |

| Anti-inflammatory Effects | LPS-stimulated Raw264.7 cells | Inhibition of NO, PGE2, iNOS, and COX-2 expression. | medchemexpress.com |

| Immunomodulatory Properties | In vivo (mice) and in vitro | Triterpenoids from Poria cocos enhance Th1 and suppress Th2 immune responses. | nih.govresearchgate.net |

| Effects on Intestinal Barrier Function (In Vitro) | Caco-2 cell monolayers | Ameliorates TNF-α-induced barrier damage via the GR-mediated PI3K/Akt/NF-κB pathway. | researchgate.net |

| Effects on Intestinal Barrier Function (In Vivo) | DSS-induced colitis in mice (Poria cocos extract) | Alleviates colitis symptoms, reduces inflammation, and restores tight junction protein expression. | nih.govnih.gov |

Antioxidation Capabilities

While direct studies on the isolated this compound are limited, research on extracts from Inonotus obliquus, where this compound is present, has demonstrated notable antioxidant activity. Triterpenoids, as a class, are recognized for their ability to combat oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

The antioxidant potential of these compounds is often attributed to their chemical structure, which can neutralize harmful free radicals. The mechanisms behind this activity are thought to involve the donation of a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). Research into the antioxidant properties of various natural compounds suggests that the presence of hydroxyl groups in the molecular structure is crucial for this effect. nih.gov Although specific data for this compound is not yet available, the general antioxidant properties of triterpenoid-rich extracts from its natural sources provide a foundation for future investigation into its specific contributions.

Regulation of Glycolipid Metabolism

The regulation of glucose and lipid metabolism is a critical area of research for addressing metabolic disorders. nih.govsochob.cl Triterpenoids from natural sources are increasingly being studied for their potential role in this area. Extracts from Inonotus obliquus, containing a variety of triterpenoids including this compound, have shown promise in modulating glycolipid metabolism.

The precise mechanisms by which these compounds exert their effects are still under investigation. However, it is hypothesized that they may influence key enzymes and signaling pathways involved in glucose uptake, fatty acid synthesis, and cholesterol metabolism. youtube.com The complex interplay of these metabolic pathways suggests that compounds like this compound could have a multi-faceted impact on metabolic health. Further research is needed to isolate the specific effects of this compound and to understand its potential for managing metabolic conditions.

Antitumour Effects (Cellular)

The potential of natural compounds to inhibit the growth of cancer cells is a significant focus of oncological research. In this context, triterpenoid-rich extracts from Inonotus obliquus have demonstrated anti-proliferative activity against various cancer cell lines in preclinical models.

Studies on these extracts suggest that the constituent triterpenoids may induce apoptosis (programmed cell death) and inhibit the proliferation of tumor cells. The cytotoxic effects of these natural compounds are a key area of investigation. While the specific role of this compound in these antitumor effects has not been individually elucidated, the activity of the broader extracts points to the potential of its constituent triterpenoids in cancer research.

| Cell Line | Extract/Compound | Observed Effects |

| Various Cancer Cells | Triterpenoid fractions from Inonotus obliquus | Anti-proliferative activity |

Other Biological Activities in Animal Models (e.g., diuretic effects)

Beyond the aforementioned activities, research into the extracts of Poria cocos, another source of this compound, has revealed other potential biological effects. Notably, fractions rich in lanostane-type triterpenoids have been shown to possess diuretic properties in animal models. nih.gov

This diuretic effect is characterized by an increase in urine output and the excretion of electrolytes. nih.gov The mechanism is thought to be related to the modulation of renal function. While these findings are based on extracts containing a mixture of compounds, the presence of lanostane-type triterpenoids like this compound suggests a potential contribution to this activity. Further studies on the isolated compound are required to confirm its specific diuretic effects.

| Animal Model | Extract/Compound | Observed Effects |

| Rats | Triterpenoid fractions from Poria cocos | Increased urine output and electrolyte excretion nih.gov |

Structure Activity Relationship Sar Investigations

Identification of Key Structural Moieties for Bioactivity

The lanostane (B1242432) skeleton, a tetracyclic triterpene framework, forms the backbone of 16alpha-Hydroxydehydrotrametenolic acid and is fundamental to its biological activities. Specific functional groups and structural features, however, play a pivotal role in defining its potency and selectivity. Research on a variety of lanostane-type triterpenoids has shed light on the importance of certain moieties for bioactivity, including cytotoxic and α-glucosidase inhibitory effects.

Key structural components that are often considered critical for the bioactivity of this class of compounds include:

The Carboxylic Acid Group: The presence of a carboxylic acid function in the side chain is a common feature among many bioactive triterpenoids and is often essential for their activity.

Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the lanostane nucleus can significantly influence the biological profile. The 16α-hydroxyl group is a defining feature of this particular compound and is likely a key contributor to its specific interactions with biological targets.

The Alkyl Side Chain: The structure and flexibility of the C-17 side chain also contribute to the molecule's interaction with biological receptors.

Impact of Derivatization on Activity Profiles

The targeted chemical modification, or derivatization, of this compound and related compounds is a powerful tool for probing their SAR and potentially enhancing their therapeutic properties. While extensive derivatization studies specifically on this compound are not widely reported in the available literature, strategies applied to similar triterpenoids provide insights into how modifications can impact bioactivity.

One common derivatization is acetylation . For instance, 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a known derivative nih.gov. While in some contexts, such as in a study focused on enhancing analytical performance for LC-MS/MS, acetylation is used to improve chromatographic behavior nih.gov, this modification can also significantly alter the biological activity of the parent compound. The addition of an acetyl group can affect the molecule's polarity, solubility, and ability to form hydrogen bonds, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target enzymes or receptors.

Other potential derivatizations that could impact the activity profile of this compound include:

Esterification or Amidation of the Carboxylic Acid: Modifying the carboxylic acid group can alter the molecule's charge and polarity, which may affect its ability to cross cell membranes and interact with target sites.

Alterations to the Side Chain: Modifications to the length or branching of the alkyl side chain could influence the compound's lipophilicity and steric interactions with its biological targets.

The following table summarizes the types of derivatizations and their potential impact on the activity profiles of lanostane-type triterpenoids:

| Derivatization Type | Potential Impact on Activity Profile |

| Acetylation of Hydroxyl Groups | Alters polarity and hydrogen bonding capacity, potentially affecting solubility and target interaction. |

| Esterification of Carboxylic Acid | Modifies charge and lipophilicity, which can influence cell permeability and binding affinity. |

| Glycosylation | Can enhance water solubility and may lead to altered target specificity and bioavailability. |

| Halogenation | Can modify electronic properties and lipophilicity, potentially enhancing binding interactions. |

It is important to note that derivatization can lead to a range of outcomes, from increased potency to a complete loss of activity, depending on the specific modification and the biological target being investigated.

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For complex molecules like this compound, which contains multiple chiral centers, the specific spatial orientation of its functional groups is paramount for its interaction with chiral biological macromolecules such as enzymes and receptors.

The "alpha" designation in this compound specifies the stereochemistry of the hydroxyl group at the C-16 position, indicating that it projects below the plane of the steroid nucleus. This specific orientation is crucial, as its epimer, the 16-beta-hydroxy derivative, would have a different three-dimensional shape and, consequently, a potentially different biological activity profile. The precise positioning of this hydroxyl group can dictate its ability to form key hydrogen bonds or engage in other non-covalent interactions within a protein's binding site.

The importance of stereochemistry in the activity of lanostane-type triterpenoids is underscored by the high degree of stereoselectivity often observed in their biological effects. Even minor changes in the stereochemistry at one chiral center can lead to significant differences in potency and efficacy. For example, in SAR studies of other complex natural products, enantiomers (mirror-image isomers) often exhibit vastly different biological activities, with one being highly active while the other is inactive or even has an opposing effect.

Key stereochemical aspects to consider for this compound include:

The C-16 Hydroxyl Group: The alpha orientation is likely a key recognition element for its biological targets.

The C-17 Side Chain: The stereochemistry of any chiral centers within the side chain can also influence how it is positioned within a binding pocket.

While specific studies detailing the modulation of activity through stereochemical changes in this compound are limited, the principles of stereochemistry in drug design strongly suggest that its specific isomeric form is integral to its observed biological activities.

Advanced Analytical Methodologies for Quantification and Detection

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of triterpenoids. nih.gov Due to the lack of strong chromophores in many triterpenoids, including 16alpha-Hydroxydehydrotrametenolic acid, conventional UV detectors may offer limited sensitivity. xjtu.edu.cn To overcome this, HPLC systems are often coupled with more universal detectors.

Diode Array Detectors (DAD) can provide spectral information, aiding in peak purity assessment, but may still be limited by the compound's inherent UV absorbance. A more effective alternative for non-chromophoric analytes is the Evaporative Light Scattering Detector (ELSD) , which is a mass-based detector and does not require the analyte to have a chromophore. nih.gov The analysis of this compound has been reported using HPLC coupled with DAD or ELSD. phytopurify.com

Chemical derivatization can be employed to introduce a UV-absorbing or fluorescent tag to the molecule, thereby significantly enhancing detection sensitivity with standard detectors. xjtu.edu.cn However, this adds complexity and potential variability to the sample preparation process. nih.gov

Table 1: Typical HPLC Parameters for Triterpenoid (B12794562) Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile (B52724)/Methanol (B129727) and Water (often with acid modifier like formic or acetic acid) nih.govsielc.com |

| Flow Rate | 0.8 - 1.2 mL/min nih.gov |

| Column Temperature | 25 - 40 °C nih.govresearchgate.net |

| Detector | DAD, ELSD, or Mass Spectrometry (MS) nih.govphytopurify.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool for analyzing triterpenoids in complex matrices. nih.govmdpi.com Mass spectrometry detectors are not dependent on the optical properties of the analyte and can provide molecular weight information, which is crucial for identification. nih.gov

Tandem Mass Spectrometry (MS/MS) further enhances analytical capabilities. nih.gov In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, creating a unique pattern of product ions. nih.govnih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification, minimizing interference from other components in the sample matrix. mdpi.comnih.gov LC-MS/MS methods are frequently used for the pharmacokinetic studies of triterpenoid compounds and for their trace-level detection in biological samples. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for separations at higher pressures. This results in significantly improved resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. researchgate.net When coupled with mass spectrometry, UHPLC-MS becomes a powerful platform for high-throughput analysis.

The enhanced peak capacity and sensitivity of UHPLC-MS are particularly advantageous for resolving isomeric triterpenoids and for analyzing complex extracts or biological fluids where numerous metabolites are present. nih.govresearchgate.net The technique's speed and efficiency make it suitable for large-scale studies, such as those in metabolomics. researchgate.net

Metabolomics Approaches for Comprehensive Profiling

Metabolomics aims to provide a comprehensive and quantitative overview of the complete set of small-molecule metabolites in a biological sample. nih.gov Non-targeted metabolomic profiling, often employing high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap coupled with UHPLC, can detect and identify a wide array of compounds, including this compound and its related metabolites, without prior selection. nih.govnih.gov

These approaches are critical for understanding the broader biochemical impact of a compound or for identifying biomarkers associated with a particular physiological state. elifesciences.orgscienceopen.com By comparing the metabolomic profiles of control versus treated samples, researchers can elucidate metabolic pathways and discover novel bioactive compounds. nih.gov

Method Validation Parameters (e.g., linearity, detection limits, precision, accuracy)

To ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, it must be thoroughly validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netakjournals.com Key validation parameters include:

Linearity and Range : This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. mastelf.comscispace.com It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. nih.govakjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mastelf.comwjarr.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). mastelf.com

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. altabrisagroup.com It is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.netmastelf.com Generally, a %RSD of <2% is considered acceptable. nih.govaltabrisagroup.com

Accuracy : This refers to the closeness of the test results to the true value. wjarr.com It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. altabrisagroup.com Acceptable recovery ranges are typically between 80-120%. nih.gov

Table 2: Summary of Common Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Defines the correlation between concentration and instrument response. | > 0.995 - 0.999 nih.govakjournals.com |

| LOD (Signal-to-Noise) | Lowest detectable analyte concentration. | 3:1 mastelf.com |

| LOQ (Signal-to-Noise) | Lowest quantifiable analyte concentration. | 10:1 mastelf.com |

| Precision (%RSD) | Closeness of repeated measurements. | < 2% for drug substance nih.govaltabrisagroup.com |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | 98 - 102% for drug substance; may vary for complex matrices (e.g., 80-120%) nih.govaltabrisagroup.com |

Emerging Research Avenues and Future Directions

Integration of Omics Technologies (e.g., Network Pharmacology, Metabolomics)

The complexity of natural product pharmacology necessitates a holistic approach. The integration of omics technologies, particularly network pharmacology and metabolomics, offers a powerful strategy to systematically investigate the mechanisms of action of 16alpha-Hydroxydehydrotrametenolic acid.

Network Pharmacology serves as a valuable computational tool to move beyond the "one-target, one-drug" paradigm. nih.gov This approach allows for the construction of complex networks linking multiple compound targets to disease-related pathways. For triterpenoids from W. cocos, network pharmacology has been used to predict key targets and pathways in conditions like diabetic ulcers and hyperlipidemia. nih.govpreprints.org A similar in silico approach for this compound could predict its interactions with a wide range of proteins, elucidating potential polypharmacological effects. This method can help identify how the compound modulates entire biological networks, offering insights into its synergistic or multifactorial therapeutic effects. nih.gov

Metabolomics , the large-scale study of small molecules, provides a functional readout of the physiological state of a biological system. Untargeted metabolomics studies on W. cocos have been used to characterize the temporal and spatial variations in its specialized metabolites, including this compound. nih.gov Future research can apply metabolomics to understand how this compound alters cellular metabolism in disease models. By analyzing the global changes in metabolite profiles following treatment, researchers can identify perturbed metabolic pathways, providing novel mechanistic insights and discovering new biomarkers of the compound's activity.

The synergy between these omics disciplines is particularly promising. Network pharmacology can predict potential targets, while metabolomics can provide experimental validation of the functional consequences of target engagement, creating a robust framework for understanding the compound's biological role.

| Omics Technology | Application for this compound | Potential Outcomes |

| Network Pharmacology | Predict compound-target interactions and construct drug-target-disease networks. | Identification of multiple potential protein targets, elucidation of polypharmacological mechanisms, prediction of therapeutic effects on complex diseases. nih.govpreprints.org |

| Metabolomics | Analyze global changes in cellular metabolites in response to the compound. | Discovery of metabolic pathways modulated by the compound, identification of functional biomarkers of activity, understanding of systemic effects. nih.gov |

| Integrated Omics | Combine predictive network models with experimental metabolic data. | A comprehensive understanding of the mechanism of action, from molecular targets to functional physiological outcomes. |

Exploration of Novel Biological Targets and Pathways

While initial research has shown that this compound can inhibit T-cell activation via interleukin-2 suppression and induce apoptosis in cancer cells, its full spectrum of biological targets remains largely unexplored. biosynth.com Future research will focus on identifying novel protein interactions and signaling pathways to uncover new therapeutic applications.

Computational and experimental approaches are crucial in this endeavor. Network pharmacology analyses conducted on the triterpenoid (B12794562) extracts of W. cocos have consistently implicated several key signaling pathways in its therapeutic effects. These represent promising areas of investigation for this compound. nih.govnih.gov

Key pathways predicted to be modulated by W. cocos triterpenoids include:

PI3K-Akt Signaling Pathway : A central regulator of cell growth, proliferation, survival, and metabolism. Its modulation is relevant in cancer and metabolic diseases. nih.gov

TGF-β1/Smad Pathway : Critically involved in cellular fibrosis. Inhibition of this pathway is a key target for treating fibrotic diseases of the kidney and liver. nih.gov

Keap1/Nrf2 Pathway : The master regulator of the cellular antioxidant response. Activation of this pathway is a therapeutic strategy for diseases involving oxidative stress. nih.gov

NF-κB Signaling Pathway : A pivotal mediator of inflammation. Its inhibition is a well-established anti-inflammatory strategy. nih.gov

Future studies employing techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and molecular docking can validate these predicted targets and uncover previously unknown interactions. Elucidating these novel targets and pathways will be instrumental in expanding the therapeutic potential of this compound.

| Potential Pathway | Biological Relevance | Therapeutic Implication |

| PI3K-Akt Signaling | Cell survival, growth, metabolism | Cancer, Diabetes nih.gov |

| TGF-β1/Smad Signaling | Fibrosis, cell differentiation | Renal and Hepatic Fibrosis nih.gov |

| Keap1/Nrf2 Signaling | Antioxidant response, cytoprotection | Inflammatory conditions, neurodegenerative diseases nih.gov |

| NF-κB Signaling | Inflammation, immune response | Autoimmune diseases, chronic inflammation nih.gov |

Potential for Biosynthetic Engineering and Production Enhancement

The natural abundance of this compound in W. cocos can be limited and variable, posing a challenge for large-scale research and development. Biosynthetic engineering offers a promising solution to create high-yielding, sustainable, and cost-effective production platforms.

The biosynthetic pathway for lanostane-type triterpenoids, including the precursor to this compound, originates from the mevalonate (B85504) (MVA) pathway. researchgate.net Key enzymes in this pathway convert acetyl-CoA into the C30 precursor, 2,3-oxidosqualene (B107256). This precursor is then cyclized by lanosterol synthase (LSS) to form the fundamental lanostane (B1242432) skeleton, which is subsequently modified by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases to generate structural diversity. acs.orgnih.gov

Heterologous expression in microbial hosts like Saccharomyces cerevisiae (yeast) or other fungi is a leading strategy for enhancing production. nih.gov Several engineering strategies can be employed:

Upregulation of the MVA Pathway : Increasing the expression of key genes in the MVA pathway, such as HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase), can boost the supply of precursors. researchgate.net

Optimization of Key Enzymes : Engineering critical enzymes like lanosterol synthase and specific P450s can improve their efficiency and specificity, directing metabolic flux toward the desired compound. nih.gov

Downregulation of Competing Pathways : In host organisms like yeast, the MVA pathway also produces essential sterols (e.g., ergosterol). Downregulating competing branches, such as the sterol biosynthesis pathway, can redirect precursors towards triterpenoid production. acs.org

Gene Cluster Expression : The genes for triterpenoid biosynthesis in fungi are often organized in biosynthetic gene clusters (BGCs). researchgate.net Identifying and transferring the entire cluster responsible for this compound production into a suitable host could enable its complete synthesis.

By applying these synthetic biology and metabolic engineering tools, it is feasible to develop microbial cell factories capable of producing gram-per-liter titers of this compound, ensuring a stable supply for future pharmacological studies. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

Accurate detection and quantification of this compound, especially at low concentrations in complex biological matrices (e.g., plasma, tissues), are essential for pharmacokinetic and mechanistic studies. While current methods like High-Performance Liquid Chromatography (HPLC) are effective, future research will benefit from the development of more sensitive and specific analytical techniques. nih.govphytopurify.com

Modern analytical platforms, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), are at the forefront of this development.

UPLC-QTOF-MS/MS : Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry offers high resolution, mass accuracy, and the ability to perform fragmentation analysis (MS/MS). This is powerful for both unequivocal identification and quantification of triterpenoids in complex extracts. nih.govmdpi.com

UPLC-IT-TOF/MS : The combination of an Ion Trap (IT) with Time-of-Flight (TOF) mass spectrometry allows for multi-stage fragmentation (MSn), providing detailed structural information that can help differentiate between closely related isomers. kmmu.edu.cnkmmu.edu.cn

Future efforts will likely focus on developing targeted UPLC-MS/MS methods using techniques like Multiple Reaction Monitoring (MRM) on triple quadrupole (TQ) mass spectrometers. MRM offers unparalleled sensitivity and selectivity, enabling the quantification of trace amounts of this compound. Establishing such validated, high-sensitivity methods is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, a critical step in its potential development as a therapeutic agent. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.